molecular formula C21H19ClFN3O3S B2776125 1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide CAS No. 866871-43-4

1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2776125
CAS No.: 866871-43-4
M. Wt: 447.91
InChI Key: DWUHVDFEEOIBKJ-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a 6-fluoroquinoline core substituted at the 3-position with a 4-chlorobenzenesulfonyl group and at the 4-position with a piperidine-4-carboxamide moiety. This compound’s structure combines a heteroaromatic scaffold (quinoline) with sulfonyl and carboxamide functional groups, which are common in bioactive molecules targeting enzymes or receptors. The 6-fluoro substitution on the quinoline ring enhances metabolic stability and bioavailability, while the 4-chlorobenzenesulfonyl group may influence electron distribution and binding affinity to hydrophobic pockets in target proteins .

Synthesis typically involves coupling reactions between activated quinoline intermediates and piperidine-4-carboxamide derivatives, followed by sulfonylation at the 3-position. Characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS to confirm purity (>99.8%) and structural integrity, as seen in analogous compounds .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O3S/c22-14-1-4-16(5-2-14)30(28,29)19-12-25-18-6-3-15(23)11-17(18)20(19)26-9-7-13(8-10-26)21(24)27/h1-6,11-13H,7-10H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUHVDFEEOIBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and subsequent coupling with piperidine-4-carboxamide. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cystic fibrosis by acting as a CFTR corrector.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. As a CFTR corrector, it helps in the proper folding and function of the CFTR protein, which is crucial for chloride ion transport in cells. This action helps alleviate symptoms of cystic fibrosis by improving the function of the defective CFTR protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

Compound A: 1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride ()

  • Structural Differences : Replaces the 4-chlorobenzenesulfonyl group with a 4-ethoxybenzoyl moiety.
  • Impact: The ethoxy group (electron-donating) vs. chlorobenzenesulfonyl (electron-withdrawing) alters electronic properties.
  • Activity : While specific data for the target compound is unavailable, benzoyl derivatives often exhibit reduced enzyme inhibition compared to sulfonamides due to weaker hydrogen bonding .

Compound B: 1-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-6-fluoroquinolin-4-yl)-4-phenylpiperidine-4-carbonitrile ()

  • Structural Differences : Incorporates a cyclopropanecarbonyl-piperazine group instead of chlorobenzenesulfonyl and a carbonitrile substituent on piperidine.
  • Piperazine moieties enhance binding to charged residues in enzymes like aldehyde dehydrogenase (ALDH1A1), suggesting divergent therapeutic applications compared to the sulfonamide-containing target compound .

Benzimidazole Derivatives

Compound C : 1-(4-Chlorobenzenesulfonyl)-5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole ()

  • Core Structure: Benzimidazole vs. quinoline.
  • Functional Groups : Shares the 4-chlorobenzenesulfonyl group but includes a sulfinylpyridyl moiety.
  • Activity: Benzimidazole derivatives are protease inhibitors (e.g., targeting HCV or SARS-CoV-2). The sulfinyl group enhances covalent binding to catalytic cysteine residues, a mechanism less relevant to quinoline-based compounds .

Piperidine-4-Carboxamide Derivatives

Compound D: ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide) ()

  • Core Structure: Furochromen vs. quinoline.
  • Activity: Binds SARS-CoV-2 main protease (M$^\text{pro}$) with high affinity ($ K_d < 100 \, \text{nM} $). The furochromen core enables π-π stacking with viral protease active sites, whereas quinoline-based compounds may favor intercalation or hydrophobic interactions .

Structural and Pharmacological Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Target/Activity Reference
Target Compound Quinoline 4-Chlorobenzenesulfonyl, 6-fluoro ~479.9 (calculated) Hypothetical enzyme inhibition
Compound A () Quinoline 4-Ethoxybenzoyl, 6-fluoro ~472.9 (with HCl) Unknown
Compound B () Quinoline Cyclopropanecarbonyl-piperazine ~579.6 ALDH1A1 inhibitor
Compound C () Benzimidazole 4-Chlorobenzenesulfonyl, sulfinyl ~556.0 Protease inhibition
Compound D () Furochromen Furochromen-propanoyl ~516.6 SARS-CoV-2 M$^\text{pro}$

Key Findings and Implications

  • Electronic Effects : The 4-chlorobenzenesulfonyl group in the target compound likely enhances electrophilicity and target binding compared to ethoxybenzoyl analogues .
  • Synthetic Feasibility : Piperidine-4-carboxamide coupling (yields ~57–61% in ) is efficient, but sulfonylation steps may require optimization to avoid byproducts .

Biological Activity

1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide is a synthetic compound that belongs to the quinoline family, characterized by its complex structure and diverse functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H23ClFN2O3S\text{C}_{22}\text{H}_{23}\text{Cl}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a quinoline core with a piperidine moiety and a sulfonyl group, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of vital metabolic pathways.

2. Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that derivatives with similar structures significantly inhibited the growth of colorectal cancer cell lines (SW480 and HCT116) with IC50 values as low as 0.12 μM . This suggests that the compound may act by disrupting critical signaling pathways involved in cancer cell survival and proliferation.

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The synthesized compounds demonstrated strong inhibitory activity against urease, making them potential candidates for treating conditions associated with urease activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their function and disrupting metabolic processes.
  • Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways.
  • Nucleic Acid Interaction : The compound may also interact with DNA or RNA, influencing gene expression and replication.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AnticancerSW4800.12
AnticancerHCT1162.0
Urease InhibitionUreaseStrong

Case Study: Anticancer Activity

In a comprehensive study evaluating the anticancer potential of quinoline derivatives, this compound was found to significantly reduce cell viability in HCT116 cells. The reduction in cell viability was associated with increased apoptosis markers, suggesting that the compound induces programmed cell death through intrinsic pathways.

Q & A

Q. What are the key considerations in the multi-step synthesis of 1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential reactions, including:
  • Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions.
  • Sulfonylation : Introduction of the 4-chlorobenzenesulfonyl group using sulfonyl chloride reagents in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .
  • Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-carboxamide moiety .
  • Critical parameters :
  • Temperature control : Exothermic reactions (e.g., sulfonylation) require ice baths.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product (>95% purity) .

Table 1 : Representative Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Purity (%)Reference
Quinoline formationPOCl₃, reflux, 6 h6590
Sulfonylation4-Cl-C₆H₄SO₂Cl, DCM, 0°C, 2 h7892
Piperidine couplingK₂CO₃, DMF, 80°C, 12 h6088

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what critical data points should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
  • Quinoline protons : δ 8.2–8.5 ppm (H-2, H-5) and δ 7.6–7.8 ppm (H-7, H-8) .
  • Sulfonyl group : δ 3.1–3.3 ppm (piperidine CH₂) and δ 7.4–7.6 ppm (aromatic Cl-C₆H₄-SO₂) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 492.12 for C₂₁H₂₀ClFN₃O₃S) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between quinoline and piperidine rings .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the biological activity of this compound across different in vitro studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cell line specificity : Compare activity in HEK293 (epithelial) vs. HepG2 (hepatic) models to assess tissue-dependent effects .
  • Metabolic interference : Use liver microsome stability assays to identify metabolite interference .
    Recommendation : Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What strategies are recommended for optimizing the sulfonylation step to minimize side products?

  • Methodological Answer :
  • Reagent stoichiometry : Use 1.2 equivalents of 4-chlorobenzenesulfonyl chloride to avoid unreacted intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation .
  • In-situ monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress .
    Table 2 : Optimization of Sulfonylation Conditions
CatalystSolventTime (h)Yield (%)Side Products (%)
NoneDCM46515
ZnCl₂THF2825
DMAPAcetonitrile37510

Q. How can computational modeling predict the binding affinity of this compound to its target enzyme?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to simulate interactions with the ATP-binding pocket of kinases (e.g., PDB: 4R3Q) .
  • Molecular dynamics (MD) : Analyze stability of hydrogen bonds between the sulfonyl group and Lys123/Arg156 residues over 100 ns simulations .
  • QSAR models : Corrogate experimental IC₅₀ values with electronic descriptors (e.g., LogP, polar surface area) .

Methodological Workflow for Contradiction Analysis

  • Step 1 : Replicate conflicting studies under identical conditions (e.g., pH, temperature).
  • Step 2 : Perform dose-response curves (0.1–100 µM) to identify potency thresholds .
  • Step 3 : Cross-validate with CRISPR-edited cell lines to rule out off-target effects .

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